(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone
Description
Properties
IUPAC Name |
(3,4-diaminophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIYEZFNRLYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-DiaMinophenyl)(pyrrolidin-1-yl)Methanone typically involves the reaction of 3,4-diaminophenyl with pyrrolidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (3,4-DiaMinophenyl)(pyrrolidin-1-yl)Methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
The compound serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Table 1 summarizes the types of reactions and products derived from (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, H2O2 | Quinones |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |
Biological Applications
Biochemical Probes
In biological research, this compound is investigated as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways.
Therapeutic Potential
The compound has been explored for its therapeutic properties in treating various diseases. Research indicates that it may interact with specific receptors or enzymes, potentially leading to significant biological effects. For instance, studies have shown that derivatives of similar structures exhibit antimicrobial and anticancer activities.
Medicinal Chemistry
Drug Development
The unique combination of the aminophenyl and pyrrolidine functionalities presents opportunities for drug development targeting specific biological pathways. Compounds with similar structures have been evaluated for their roles as anticonvulsants and antibacterial agents.
Case Study: Anticancer Activity
A study focused on the synthesis of derivatives based on this compound demonstrated potent inhibition of cancer cell growth through mechanisms involving tubulin polymerization disruption. The findings suggest that this compound could be a candidate for further investigation in cancer therapy .
Industrial Applications
Material Development
In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of polymers and other materials with desirable properties.
Mechanism of Action
The mechanism of action of (3,4-DiaMinophenyl)(pyrrolidin-1-yl)Methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparisons with analogs. Below is a detailed analysis:
Structural Differences
| Compound Name | Key Structural Features | Impact on Properties |
|---|---|---|
| (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | - Hydroxy and methoxy substituents on phenyl ring - No amino groups |
- Reduced redox activity compared to diaminophenyl analog - Altered enzyme binding due to polar groups |
| (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone | - Fluorinated pyrrolidine ring - Piperidine instead of phenyl group |
- Enhanced metabolic stability due to fluorination - Different target selectivity (e.g., CNS targets) |
| (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone | - Thiophene ring instead of benzene - Bromine substituent |
- Increased lipophilicity - Moderate antimicrobial activity (vs. diaminophenyl’s anticancer potential) |
| (2,4-Diaminophenyl)(phenyl)methanone | - 2,4-diamino substitution (vs. 3,4) - Phenyl instead of pyrrolidine |
- Altered metal ion complexation - Distinct redox behavior in biological systems |
Substituent Effects on Reactivity and Bioactivity
- Amino Groups: The 3,4-diamino configuration in the target compound enables strong hydrogen bonding and redox activity, critical for interactions with enzymes like oxidoreductases. In contrast, halogenated analogs (e.g., 3,4-dichlorophenyl derivatives) exhibit electron-withdrawing effects, enhancing binding affinity but reducing nucleophilicity .
- Conversely, thiophene () introduces aromatic heterocyclic properties, altering electronic distribution and bioactivity .
Biological Activity
(3,4-Diaminophenyl)(pyrrolidin-1-yl)methanone, also known by its CAS number 618440-29-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a diaminophenyl moiety attached to a pyrrolidinyl group via a methanone linkage. Its molecular formula is C12H16N4O, and it has a molecular weight of approximately 232.29 g/mol. The structural characteristics contribute to its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : There is evidence suggesting that it can modulate key signaling pathways such as the Hedgehog signaling pathway, which is crucial in various cancers .
- Tubulin Polymerization Inhibition : Similar compounds have shown potent inhibition of tubulin polymerization, leading to disruption of the mitotic spindle formation in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. It has shown effectiveness against P-glycoprotein-overexpressing cell lines, which are typically more resistant to treatment .
- Mechanistic Insights : The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to that of established chemotherapeutics like paclitaxel and colchicine .
Antimicrobial Activity
Preliminary investigations have also suggested potential antimicrobial properties. The compound has been tested against several bacterial strains, showing varying degrees of inhibitory effects. These findings warrant further exploration into its use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity of this compound is critical for optimizing its efficacy. Key observations include:
- Substitution Effects : Variations in substituents on the phenyl ring significantly impact biological activity. For example, modifications at the 3 or 4 positions can enhance or diminish anticancer efficacy.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine moiety can influence both solubility and binding affinity to target proteins .
Study 1: In Vitro Efficacy Against Cancer Cells
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined for several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H460 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 8.7 |
| HeLa (Cervical Cancer) | 6.1 |
This data indicates promising anticancer activity which supports further investigation into clinical applications.
Study 2: Mechanistic Analysis
In another study focusing on the mechanism of action, it was found that treatment with this compound resulted in significant apoptosis in treated cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP. This suggests that the compound not only inhibits proliferation but also induces programmed cell death.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, and how can diastereomer separation be optimized?
- Methodology : The compound can be synthesized via cyclopropane ring-opening reactions using phenol derivatives, as demonstrated in structurally related pyrrolidinyl methanones. For example, preparative column chromatography (silica gel, hexanes/EtOAc gradient) resolves diastereomers with a 6:1 dr ratio . Optimizing equivalents of reactants (e.g., 4.00 equiv. phenol derivatives) and reaction time improves yield (up to 71%) and stereochemical purity.
Q. How can researchers validate the purity and structural integrity of the compound post-synthesis?
- Methodology : Use hyphenated techniques:
- HPLC-MS : Quantifies purity and detects byproducts.
- NMR Spectroscopy : Confirms substitution patterns (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm and aromatic protons at δ 6.5–7.5 ppm) .
- TLC Monitoring : Rf values (e.g., 0.21 in hexanes/EtOAc 1:1) aid in preliminary assessment .
Q. What are the stability considerations for storing this compound?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent oxidative degradation of the diaminophenyl group. Stability studies on analogous compounds suggest limited shelf life (>6 months) under these conditions .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence bioactivity in neural receptor binding studies?
- Methodology :
- Comparative SAR : Replace the 3,4-diamino group with nitro or halogen substituents (e.g., 4-chlorophenyl derivatives in ). Assess binding affinity via radioligand displacement assays (e.g., orexin receptors) .
- Computational Docking : Use Schrödinger Suite to model interactions with receptor active sites. The pyrrolidine ring’s conformational flexibility enhances binding entropy .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
- Methodology :
- Co-solvent Systems : Use DMSO/PBS (≤5% v/v) for in vitro studies.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve aqueous solubility while retaining activity .
Q. How can researchers elucidate the compound’s mechanism of action in cancer cell lines?
- Methodology :
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) after treatment.
- Fluorescent Probes : Conjugate with iridium(III) complexes (e.g., ) for real-time tracking in live cells via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
